N-(Prop-2-YN-1-YL)thiophene-2-carboxamide: Molecular Profiling, Synthesis, and Application in Multicomponent Reactions
N-(Prop-2-YN-1-YL)thiophene-2-carboxamide: Molecular Profiling, Synthesis, and Application in Multicomponent Reactions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern medicinal chemistry and organic synthesis, the demand for orthogonally reactive, bifunctional building blocks is paramount. N-(Prop-2-yn-1-yl)thiophene-2-carboxamide is a highly versatile intermediate that bridges the gap between heterocyclic pharmacophores and click-chemistry-ready aliphatic alkynes. As a Senior Application Scientist, I frequently utilize this compound when designing modular libraries for high-throughput screening. Its architecture—combining a lipophilic thiophene ring, a rigid hydrogen-bonding carboxamide linker, and a terminal alkyne—makes it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and multicomponent reactions (MCRs).
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven, self-validating synthetic protocols.
Physicochemical Profiling & Quantitative Data
Understanding the baseline metrics of a building block is critical for predicting its behavior in complex solvent systems and biological assays. The molecular formula for N-(Prop-2-yn-1-yl)thiophene-2-carboxamide is C₈H₇NOS , yielding a molecular weight of 165.21 g/mol .
Below is a structured summary of its core quantitative and predictive properties:
| Property | Value | Experimental Significance |
| Molecular Formula | C₈H₇NOS | Baseline for mass spectrometry (Exact Mass: 165.02)[1] |
| Molecular Weight | 165.21 g/mol | Highly ligand-efficient; low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Melting Point | ~116 °C | Solid state allows for easy purification via recrystallization or precipitation[1]. |
| H-Bond Donors | 1 (Amide -NH) | Facilitates target protein binding (e.g., kinase hinge regions). |
| H-Bond Acceptors | 2 (Carbonyl =O, Thiophene -S) | Enhances solubility and dipole-dipole interactions. |
| Rotatable Bonds | 3 | Balances conformational flexibility with structural rigidity. |
Structural Causality and Reactivity Mapping
The utility of N-(Prop-2-yn-1-yl)thiophene-2-carboxamide is not accidental; it is a direct result of its carefully selected functional groups.
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The Terminal Alkyne: Unlike internal alkynes, the terminal propargyl group is sterically unhindered. This is the causal factor for its rapid kinetics in 2, allowing for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles without the need for protecting groups[2].
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The Thiophene Ring: Thiophene is a classic bioisostere for phenyl rings. It provides similar lipophilicity and π-π stacking capabilities but introduces a sulfur atom that can participate in unique halogen bonding or metal coordination, often utilized in the design of3[3].
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The Carboxamide Linker: The amide bond restricts free rotation due to its partial double-bond character, locking the molecule into predictable conformations essential for structure-based drug design.
Fig 1: Functional group reactivity mapping of N-(Prop-2-yn-1-yl)thiophene-2-carboxamide.
Self-Validating Synthesis Protocols
To ensure reproducibility and high yield, the synthesis of this compound must be approached with mechanistic precision. Below are two orthogonal methodologies: a robust chemical synthesis and a green chemoenzymatic approach.
Method A: Acid Chloride-Mediated Amide Coupling (High Yield, Scalable)
This method is preferred for scale-up (>10 grams) due to its high atom economy and avoidance of expensive coupling reagents like HATU or EDC.
Causality & Rationale: We utilize thionyl chloride (SOCl₂) to generate the highly reactive thiophene-2-carbonyl chloride. The reaction is run at 0 °C during the amine addition to prevent the exothermic degradation or base-catalyzed polymerization of the sensitive propargyl group.
Step-by-Step Protocol:
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Activation: Suspend thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic N,N-dimethylformamide (DMF) followed by dropwise addition of SOCl₂ (1.5 eq).
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In-Process Control (IPC): The suspension will clear into a homogeneous solution as the acid chloride forms. Gas evolution (SO₂ and HCl) validates the activation.
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Concentration: Remove excess SOCl₂ and solvent in vacuo to prevent side reactions. Redissolve the crude acid chloride in fresh anhydrous DCM.
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Coupling: In a separate flask, dissolve propargylamine (1.1 eq) and triethylamine (Et₃N, 2.0 eq) in DCM. Cool to 0 °C using an ice bath. Dropwise, add the acid chloride solution.
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Causality: Et₃N acts as an HCl scavenger, driving the reaction forward and preventing the protonation of propargylamine.
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Workup (Self-Validation): Quench with water. Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine.
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Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 2:1). The product elutes as a colorless crystalline solid.
Method B: Chemoenzymatic Lipase Catalysis (Green Chemistry)
For applications requiring extreme mildness or avoidance of trace metal/halogen contamination,1 is highly effective[1].
Step-by-Step Protocol:
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Combine ethyl thiophene-2-carboxylate (1.0 eq) and propargylamine (1.5 eq) in a non-polar solvent (e.g., MTBE or neat).
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Add immobilized Candida antarctica Lipase B (CAL-B).
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Shake at 45 °C for 24-48 hours.
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IPC: Monitor via TLC. The enzymatic approach prevents any over-alkylation or alkyne degradation, ensuring a highly pure crude profile.
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Filter the enzyme (which can be recycled) and concentrate the filtrate to yield the pure product.
Fig 2: Step-by-step synthetic workflow for the acid chloride-mediated coupling method.
Downstream Applications in Drug Discovery
Once synthesized, N-(Prop-2-yn-1-yl)thiophene-2-carboxamide serves as a premium launchpad for generating complex molecular architectures:
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1,4-Disubstituted Pyrazoles & Triazoles: Through copper-catalyzed cycloadditions, the terminal alkyne reacts with azides or sydnones to form rigid, metabolically stable heterocycles. This is a staple in generating libraries for infectious disease targets and kinase inhibition[2].
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Cathepsin S Inhibitors: Propargyl amides are frequently utilized as precursors in the synthesis of dipeptide nitriles. The alkyne can be further elaborated or left intact to interact with the S1/S2 pockets of cysteine proteases[3].
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Ugi Multicomponent Reactions (MCRs): The compound can be subjected to transition-metal-catalyzed oxidative cyclizations, leveraging the alkyne to form complex fused-ring systems in a single pot.
References
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Hassan, S. (2014). Lipase Catalyzed Aminolysis as An Entry to Consecutive Multicomponent Reactions (Dissertation). Heinrich-Heine-Universität Düsseldorf. Available at:[Link]
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Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
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One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
